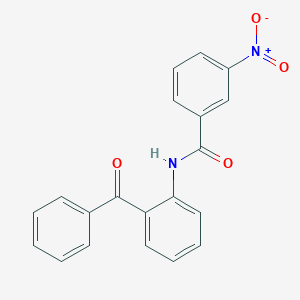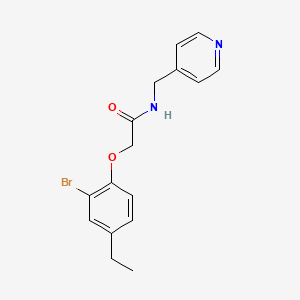
2-(2-bromo-4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is a selective and potent inhibitor of a specific protein kinase, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide involves the inhibition of a specific protein kinase, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and survival. By inhibiting this kinase, the compound can disrupt signaling pathways involved in disease progression, leading to therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-bromo-4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide have been extensively studied in vitro and in vivo. The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to reduce inflammation and autoimmune responses in animal models. The compound has minimal toxicity and has been well-tolerated in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-bromo-4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide in lab experiments include its high potency and selectivity, as well as its potential applications in drug discovery and development. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in certain assays.
Orientations Futures
There are several future directions for the study of 2-(2-bromo-4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide. These include further optimization of the synthesis method to improve yield and purity, as well as the development of analogs with improved properties. The compound can also be studied in combination with other drugs to enhance its therapeutic effects. Additionally, the compound can be further studied in animal models to assess its efficacy and safety in vivo. Finally, the compound can be studied for its potential applications in other disease areas, such as neurodegenerative disorders and infectious diseases.
Conclusion:
In conclusion, 2-(2-bromo-4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide is a promising compound with potential applications in the field of medicinal chemistry. The compound has been extensively studied for its selective and potent inhibition of a specific protein kinase, making it a promising candidate for the treatment of various diseases. The compound has minimal toxicity and has been well-tolerated in preclinical studies. Future research directions include further optimization of the synthesis method, development of analogs, and assessment of efficacy and safety in animal models.
Méthodes De Synthèse
The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide involves the reaction of 2-bromo-4-ethylphenol with chloroacetyl chloride to form 2-(2-bromo-4-ethylphenoxy)acetyl chloride. The resulting compound is then reacted with 4-pyridinemethanamine to yield the final product. The synthesis method has been optimized to produce high yields of pure compound and has been validated through various analytical techniques.
Applications De Recherche Scientifique
2-(2-bromo-4-ethylphenoxy)-N-(4-pyridinylmethyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to be a selective and potent inhibitor of a specific protein kinase, making it a promising candidate for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. The compound has also been studied for its potential use in drug discovery and development, as well as in the elucidation of signaling pathways involved in disease progression.
Propriétés
IUPAC Name |
2-(2-bromo-4-ethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-2-12-3-4-15(14(17)9-12)21-11-16(20)19-10-13-5-7-18-8-6-13/h3-9H,2,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRXDIHRWZQVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NCC2=CC=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide](/img/structure/B5725991.png)
![4-[(4-chloro-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5725992.png)
![5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5726012.png)
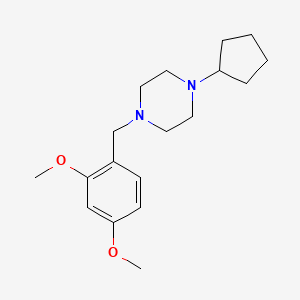
![2,2'-[(4-bromobenzyl)imino]diethanol](/img/structure/B5726025.png)

![4-[(3-bromobenzyl)oxy]-N'-(3-methoxybenzylidene)benzohydrazide](/img/structure/B5726038.png)
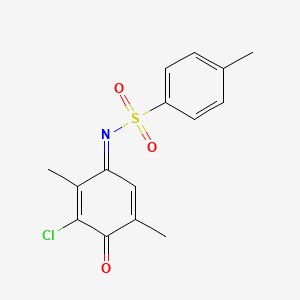
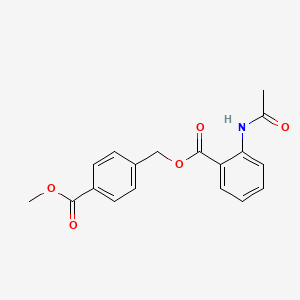
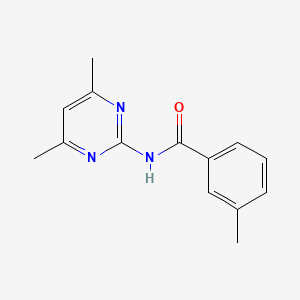
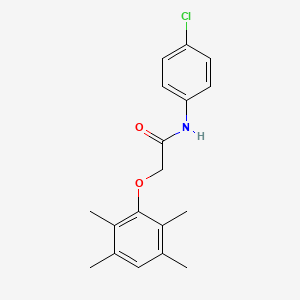
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-5-ylacetamide](/img/structure/B5726064.png)
![3-[2-(4-[1,2,4]triazolo[4,3-a]pyrimidin-5-ylpiperazin-1-yl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5726081.png)
